

Application Notes and Protocols for LEB-03-144: A Novel BRD4 Degradator

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Compound of Interest

Compound Name: LEB-03-144

Cat. No.: B12404707

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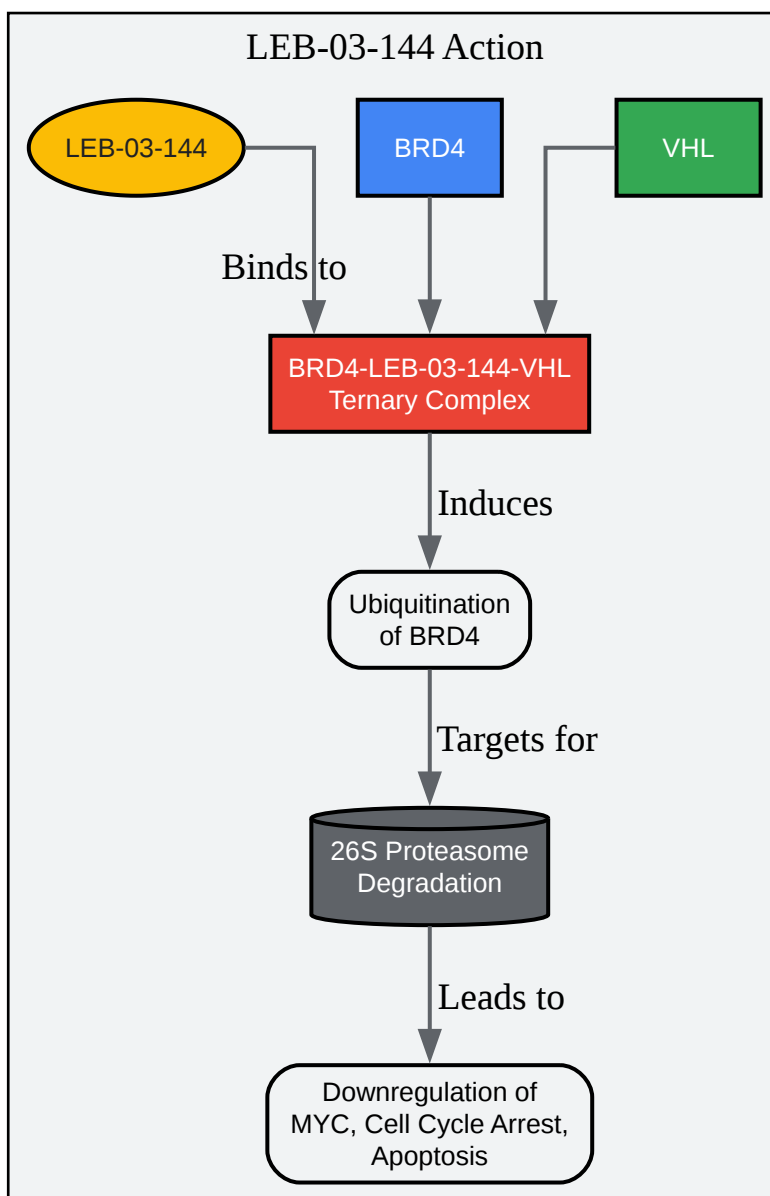
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Introduction

LEB-03-144 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. As a member of the BET family, BRD4 is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as MYC, making it a prime target for therapeutic intervention in various cancers. **LEB-03-144** functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. These application notes provide detailed protocols for the in vitro characterization of **LEB-03-144**.

Mechanism of Action

LEB-03-144 is comprised of a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BRD4, **LEB-03-144**, and the VHL E3 ligase complex.^{[1][2]} This proximity leads to the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome.^[3] The degradation of BRD4 leads to the downregulation of its target genes, including MYC, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.



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Caption: Mechanism of action of **LEB-03-144**.

Quantitative Data Summary

Assay Type	Cell Line	Parameter	Value
Degradation	MV4-11	DC50 (24h)	50 nM
HeLa	DC50 (24h)	150 nM	
Proliferation	MV4-11	IC50 (72h)	100 nM
HeLa	IC50 (72h)	300 nM	
Target Engagement	K562	EC50	25 nM

Experimental Protocols

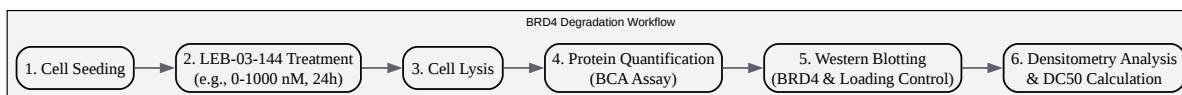
BRD4 Degradation Assay

This protocol is designed to quantify the degradation of BRD4 in response to **LEB-03-144** treatment.

a. Materials:

- Cell Lines: MV4-11 (human leukemia), HeLa (human cervical cancer)
- Reagents: **LEB-03-144**, DMSO (vehicle), RPMI-1640 and DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (anti-BRD4, anti-Vinculin or anti-GAPDH as loading control), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

b. Experimental Workflow:



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Caption: Western blot workflow for BRD4 degradation.

c. Detailed Protocol:

- Cell Culture: Culture MV4-11 or HeLa cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Compound Treatment: Prepare serial dilutions of **LEB-03-144** in culture medium. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the cells and incubate for the desired time (e.g., 24 hours).
- Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for all samples and prepare them for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an ECL substrate and an imaging system.

- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Determine the DC50 value by fitting the data to a four-parameter logistic curve.

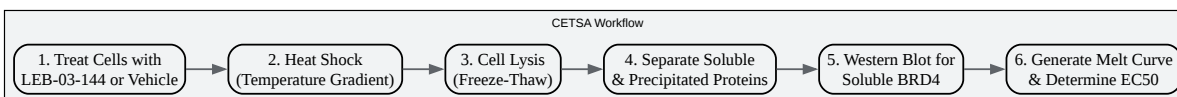
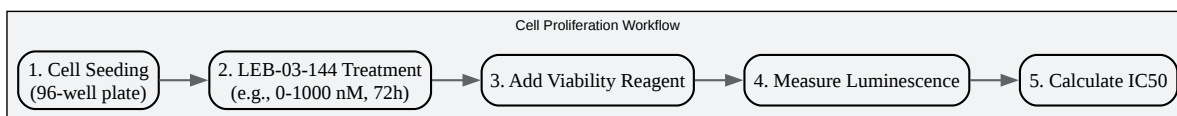
Cell Proliferation Assay

This assay measures the effect of **LEB-03-144**-induced BRD4 degradation on cell viability and proliferation.

a. Materials:

- **Cell Lines:** As in the degradation assay.
- **Reagents:** **LEB-03-144**, DMSO, appropriate cell culture media, CellTiter-Glo® Luminescent Cell Viability Assay or similar.

b. Experimental Workflow:



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